molecular formula C21H29N3O4 B12095204 Lisinopril EP Impurity D

Lisinopril EP Impurity D

Cat. No.: B12095204
M. Wt: 387.5 g/mol
InChI Key: FUEMHWCBWYXAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lisinopril EP Impurity D, also referred to as the lysine analogue, is a synthesis-related impurity observed during the manufacturing of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. Its chemical name is 2-(1-(5-(N²-(1-amino-1-carboxypentylcarbamoyl)-5-aminopentylamino)-4-phenylbutanoic acid carboxy-3-phenylpropyl)lysyllysine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lisinopril EP Impurity D involves the formation of a diketopiperazine structure. The synthetic route typically includes the cyclization of a dipeptide intermediate under specific reaction conditions. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Lisinopril EP Impurity D undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the diketopiperazine ring, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

Quality Control in Pharmaceuticals

Lisinopril EP Impurity D plays a critical role in the quality control of lisinopril formulations. It is essential to monitor impurity levels to ensure that the final pharmaceutical products meet safety and efficacy standards set by regulatory bodies such as the FDA and EMA. The International Conference on Harmonization (ICH) guidelines emphasize the importance of controlling impurities during drug development to enhance patient safety and therapeutic effectiveness .

Key Applications:

  • Analytical Method Development: Various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and spectrophotometry, have been developed to quantify this compound in pharmaceutical formulations. These methods are vital for determining the purity of lisinopril products and ensuring compliance with pharmacopoeial standards .
  • Toxicity Studies: The impurity is used in toxicity studies to assess the safety profile of lisinopril formulations. Understanding the effects of impurities can provide insights into potential adverse reactions and help in risk assessment during drug development .

Regulatory Filings

In the context of drug approval processes, this compound is often involved in Abbreviated New Drug Application (ANDA) filings. This process allows generic drug manufacturers to demonstrate that their products are bioequivalent to branded drugs while adhering to stringent quality standards. The presence of impurities like this compound must be documented and analyzed to ensure regulatory compliance .

Case Studies and Research Findings

Several studies highlight the significance of this compound in pharmaceutical research:

  • Spectrophotometric Analysis: A study demonstrated a method for determining lisinopril concentrations using spectrophotometry, which included analyzing various impurities. The method showed good accuracy and precision, confirming its applicability for routine analysis in quality control labs .
  • HPLC Method Validation: Research has validated HPLC methods for analyzing lisinopril and its impurities, including this compound. The studies reported linearity, sensitivity, and precision metrics that align with ICH guidelines, making these methods suitable for regulatory submissions .

Mechanism of Action

Lisinopril EP Impurity D, like Lisinopril, inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation, reduced blood pressure, and improved cardiac function. The compound disrupts the angiotensin II pathway, leading to decreased peripheral resistance and renal protection .

Comparison with Similar Compounds

Formation Mechanism

Impurity D arises from residual N⁶-trifluoroacetyl-L-lysine (3), an intermediate in lisinopril synthesis, which undergoes subsequent reactions (condensation, hydrogenation, and hydrolysis) instead of being fully consumed. This results in a structural analogue where the lysine backbone is retained but modified with additional carboxy and phenylpropyl groups .

Characterization

  • Molecular Weight : m/z 437.3 [(M+H)⁺] via LC-MS .
  • Spectroscopic Data: ¹H-NMR: Presence of two –NH₂ and two –NH groups confirms the lysine-derived structure . HPLC: Co-injection with lisinopril confirms retention time alignment .

Comparison with Similar Lisinopril Impurities

Lisinopril EP Impurity C [(S,S,S)-Diketopiperazine]

  • Structure: Cyclic diketopiperazine formed via intramolecular dehydration of lisinopril under high temperatures .
  • Formation : Thermal stress during synthesis or storage.
  • Key Differences :
    • Cyclic structure vs. linear lysine backbone of Impurity D.
    • Lower molecular weight (exact value unspecified) compared to Impurity D (437.3 amu).
  • Analytical Data : Matches spectral profiles reported in literature, with distinct fragmentation patterns in LC-MS .

Lisinopril EP Impurity F [Cyclohexyl Analogue]

  • Structure: Generated by over-hydrogenation of the phenyl group in lisinopril, resulting in a cyclohexyl moiety .
  • Formation : Excessive hydrogen pressure or prolonged reaction time during catalytic hydrogenation.
  • Key Differences :
    • Loss of aromatic protons (confirmed via ¹H-NMR).
    • Molecular weight: m/z 411 [(M+H)⁺], lower than Impurity D .
  • Control Measures : Optimized hydrogenation conditions (temperature, pressure) minimize formation .

4-Phenyl Butanoic Acid Derivative (CL Impurity)

  • Structure: A side product with a 4-phenyl butanoic acid group attached to the lysine-proline backbone .
  • Formation : Side reaction during condensation steps in synthesis.
  • Key Differences :
    • Molecular formula: C₃₁H₄₁N₃O₇ (exact weight unspecified).
    • Detected via LC-MS/MS and isolated using preparative HPLC .

Structural and Analytical Comparison Table

Parameter Lisinopril EP Impurity D Impurity C (Diketopiperazine) Impurity F (Cyclohexyl) CL Impurity (4-Phenyl Derivative)
Structural Feature Lysine analogue with carboxy groups Cyclic diketopiperazine Cyclohexyl substitution 4-Phenyl butanoic acid extension
Formation Cause Residual intermediate (compound 3) Intramolecular dehydration Over-hydrogenation Side reaction during condensation
Molecular Weight 437.3 amu [(M+H)⁺] Not specified 411 amu [(M+H)⁺] C₃₁H₄₁N₃O₇ (exact value unknown)
Key Analytical Data ¹H-NMR: –NH₂ and –NH groups Matches literature spectra ¹H-NMR: No aromatic protons LC-MS/MS and NMR confirmation
Control Strategy Purge unreacted intermediates Avoid high-temperature steps Optimize hydrogenation Monitor condensation conditions

Pharmacological and Regulatory Considerations

  • For example, diketopiperazines (Impurity C) are common degradants in peptides but are generally low-risk .
  • Regulatory Status : Impurity D is listed in the European Pharmacopoeia (Ph. Eur.), necessitating strict monitoring during manufacturing .

Biological Activity

Lisinopril EP Impurity D, identified by its chemical formula C21H29N3O4C_{21}H_{29}N_{3}O_{4} and CAS number 219677-82-4, is a known impurity associated with the angiotensin-converting enzyme (ACE) inhibitor, lisinopril. This impurity plays a significant role in pharmaceutical formulation and quality control due to its potential effects on the efficacy and safety of lisinopril products. Understanding its biological activity is essential for ensuring drug quality and patient safety.

Chemical Structure and Properties

This compound features a diketopiperazine structure, which distinguishes it from other ACE inhibitors that do not possess this specific moiety. The compound has a molecular weight of 387.47 g/mol and exists primarily as a dihydrate form. Its structural uniqueness may influence its behavior within biological systems, particularly in relation to its interaction with ACE and other pharmacological targets.

Lisinopril itself functions as a competitive inhibitor of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to decreased blood pressure and reduced strain on the cardiovascular system. While this compound does not have the same therapeutic indications as lisinopril, its structural similarity may allow it to interact with similar biological pathways, potentially affecting the overall pharmacodynamics of lisinopril formulations .

Interaction Studies

Studies have been conducted to evaluate the interaction of this compound with various biological systems. These studies are crucial for understanding how impurities can affect drug performance:

  • In vitro studies : this compound was tested for its ability to inhibit ACE activity in vitro. Preliminary results indicated that while it exhibits some inhibitory activity, it is significantly less potent than lisinopril itself.
  • Effect on pharmacokinetics : The presence of this impurity may alter the absorption and distribution profiles of lisinopril, impacting its therapeutic efficacy .

Case Studies

  • Quality Control in Pharmaceutical Formulations : A study highlighted the importance of monitoring impurities like this compound during the manufacturing process. It was found that formulations containing higher levels of this impurity showed variability in bioavailability compared to those with lower levels .
  • Clinical Evaluations : In clinical trials assessing the bioequivalence of lisinopril formulations, variations in impurity levels were correlated with differences in patient response rates and side effects. This underscores the need for stringent quality control measures in drug manufacturing .

Comparative Analysis with Other Compounds

The following table summarizes key characteristics comparing this compound with other ACE inhibitors:

Compound NameChemical FormulaKey Characteristics
LisinoprilC21H31N3O5Active ACE inhibitor; used for hypertension treatment
EnalaprilC20H28N2O5Prodrug converted to active form; ACE inhibitor
RamiprilC23H32N2O5SContains sulfur; used for hypertension
QuinaprilC19H24N2O5Contains carboxyl group; used for hypertension
This compound C21H29N3O4 Unique diketopiperazine structure; potential effects on drug efficacy

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Lisinopril EP Impurity D in drug substances?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is the primary method, using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% phosphoric acid). Confirmatory identification involves LC-MS for fragmentation patterns and comparison with synthesized impurity standards . Co-injection of the synthesized impurity with the sample in HPLC is critical to confirm retention time matching .

Q. How should reference standards for this compound be validated to meet pharmacopeial requirements?

  • Methodology : Reference standards must comply with USP <232> (Elemental Impurities – Limits) and <233> (Elemental Impurities – Procedures). Validation includes:

  • Purity assessment via HPLC (>98% by area normalization).
  • Structural confirmation using NMR (¹H, ¹³C) and mass spectrometry.
  • Elemental impurity profiling via ICP-MS to ensure compliance with ICH Q3D thresholds .

Q. What synthetic routes are available for producing this compound for research purposes?

  • Methodology : The impurity is synthesized via side reactions during lisinopril scale-up, involving incomplete coupling or hydrolysis steps. A validated route includes:

  • Condensation of 1-amino-1-carboxypentane with protected lysine derivatives.
  • Purification via column chromatography and characterization by spectroscopic techniques (FTIR, NMR) .

Advanced Research Questions

Q. How can researchers resolve contradictory data between LC-MS fragmentation patterns and NMR structural assignments for this compound?

  • Methodology : Use orthogonal techniques:

  • 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
  • High-resolution MS (HRMS) for exact mass determination.
  • Isotopic labeling studies to trace reaction pathways and validate proposed structures .

Q. What experimental designs are optimal for studying the stability of this compound under stress conditions (e.g., heat, pH)?

  • Methodology : Conduct forced degradation studies:

  • Thermal stress : Heat at 80°C for 72 hours in solid state.
  • Hydrolytic stress : Expose to 0.1N HCl/NaOH at 60°C for 24 hours.
  • Analyze degradation products using UPLC-PDA-MS and compare degradation pathways to ICH guidelines .

Q. How can the formation mechanism of this compound be investigated during API synthesis?

  • Methodology :

  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.
  • Kinetic studies : Vary reaction parameters (temperature, pH, reagent stoichiometry) to identify rate-limiting steps.
  • Computational modeling : Employ density functional theory (DFT) to simulate reaction pathways and identify energetically favorable impurity formation routes .

Q. What strategies ensure accurate quantification of this compound in the presence of structurally similar impurities?

  • Methodology :

  • Chromatographic optimization : Use a phenyl-hexyl column to enhance separation of polar impurities.
  • Mass spectrometry : Employ MRM (multiple reaction monitoring) in LC-MS/MS for selective ion transitions.
  • Statistical validation : Apply ANOVA to assess method precision across multiple batches .

Properties

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

IUPAC Name

2-[3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid

InChI

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)

InChI Key

FUEMHWCBWYXAOU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.